2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol
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Overview
Description
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol is a complex organic compound that combines a pyridine-piperidine structure with a trinitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The key steps include:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, as well as reduced forms of the compound.
Scientific Research Applications
2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperidine moieties allow it to bind effectively to these targets, potentially inhibiting or activating their function. The trinitrophenol group may also contribute to its activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine structure and have been studied for their biological activities.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and have various pharmacological applications.
Properties
CAS No. |
63095-05-6 |
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Molecular Formula |
C26H29N7O7S |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
2-[1-(3-pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H26N4S.C6H3N3O7/c1-3-11-21-19(9-1)17-7-5-13-23(15-17)25-24-14-6-8-18(16-24)20-10-2-4-12-22-20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,9-12,17-18H,5-8,13-16H2;1-2,10H |
InChI Key |
YZSSGXCEOJATOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)SN2CCCC(C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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